Cas no 22977-34-0 (Acetamide,N-(3-pyridinylmethyl)-)
Acetamide,N-(3-pyridinylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- Acetamide,N-(3-pyridinylmethyl)-
- 3-(Acetamidomethyl)pyridine
- N-(pyridin-3-ylmethyl)acetamide
- N-(3-Pyridinylmethyl)acetamide
- N-picolylacetamide
- N-pyridin-3-ylmethyl-acetamide
- Acetamide,N-(3-pyridylmethyl)- (7CI,8CI)
- AS-80715
- Maybridge1_000158
- AKOS003869699
- DTXSID10370625
- N-(pyridin-3-yl methyl)acetamide
- KQZCRXVJXGYIFM-UHFFFAOYSA-N
- Acetamide, N-(3-pyridinylmethyl)-
- FT-0629666
- Oprea1_654311
- 3-(Acetamidomethyl)pyridi
- SCHEMBL45843
- A816453
- MixCom1_000312
- 22977-34-0
- MFCD00495392
- E77577
- DB-004850
-
- MDL: MFCD00495392
- Inchi: 1S/C8H10N2O/c1-7(11)10-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3,(H,10,11)
- InChI Key: KQZCRXVJXGYIFM-UHFFFAOYSA-N
- SMILES: O=C(C)NCC1C=NC=CC=1
Computed Properties
- Exact Mass: 150.07900
- Monoisotopic Mass: 150.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 42Ų
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Boiling Point: 152 °C
- Flash Point: 152-154°C/0.8mm
- PSA: 41.99000
- LogP: 1.10860
Acetamide,N-(3-pyridinylmethyl)- Security Information
- Hazard Statement: Irritant
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
Acetamide,N-(3-pyridinylmethyl)- Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Acetamide,N-(3-pyridinylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1075988-1g |
Acetamide, N-(3-pyridinylmethyl)- |
22977-34-0 | 95% | 1g |
$235 | 2022-11-02 | |
| eNovation Chemicals LLC | Y1075988-5g |
Acetamide, N-(3-pyridinylmethyl)- |
22977-34-0 | 95% | 5g |
$615 | 2022-11-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21862-2.5g |
3-(Acetamidomethyl)pyridine, 97% |
22977-34-0 | 97% | 2.5g |
¥348.00 | 2023-03-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21862-10g |
3-(Acetamidomethyl)pyridine, 97% |
22977-34-0 | 97% | 10g |
¥1586.00 | 2023-03-03 | |
| eNovation Chemicals LLC | Y1341712-1g |
Acetamide, N-(3-pyridinylmethyl)- |
22977-34-0 | 98% | 1g |
$185 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1341712-5g |
Acetamide, N-(3-pyridinylmethyl)- |
22977-34-0 | 98% | 5g |
$540 | 2023-09-01 | |
| Aaron | AR002MGI-250mg |
Acetamide, N-(3-pyridinylmethyl)- |
22977-34-0 | 98% | 250mg |
$52.00 | 2025-02-11 | |
| Aaron | AR002MGI-1g |
Acetamide, N-(3-pyridinylmethyl)- |
22977-34-0 | 98% | 1g |
$156.00 | 2025-02-11 | |
| Aaron | AR002MGI-5g |
Acetamide, N-(3-pyridinylmethyl)- |
22977-34-0 | 98% | 5g |
$520.00 | 2025-02-11 | |
| 1PlusChem | 1P002M86-250mg |
Acetamide, N-(3-pyridinylmethyl)- |
22977-34-0 | 98% | 250mg |
$92.00 | 2024-05-24 |
Acetamide,N-(3-pyridinylmethyl)- Suppliers
Acetamide,N-(3-pyridinylmethyl)- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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3. Diterpenoids
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Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Acetamide,N-(3-pyridinylmethyl)-
Acetamide, N-(3-pyridinylmethyl)- (CAS No. 22977-34-0): A Comprehensive Overview
Acetamide, N-(3-pyridinylmethyl)-, identified by its Chemical Abstracts Service (CAS) number 22977-34-0, is a significant compound in the realm of pharmaceutical and biochemical research. This compound, featuring a pyridine moiety linked to an acetamide group, has garnered attention due to its versatile applications in drug development and molecular biology.
The structure of Acetamide, N-(3-pyridinylmethyl)- consists of a central pyridine ring substituted with a methyl group at the 3-position, which is further connected to an acetamide moiety. This unique structural arrangement imparts distinct chemical and pharmacological properties, making it a valuable scaffold for designing novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the exploration of pyridine-based compounds due to their inherent biological activity and potential for modulating various biological pathways. The presence of the acetamide group enhances the compound's solubility and bioavailability, which are critical factors in drug formulation. Moreover, the pyridine ring serves as a key pharmacophore, interacting with biological targets such as enzymes and receptors.
One of the most compelling aspects of Acetamide, N-(3-pyridinylmethyl)- is its role in the development of small-molecule inhibitors. Researchers have leveraged its structural features to design compounds that exhibit inhibitory activity against targets involved in diseases such as cancer, inflammation, and neurodegeneration. For instance, studies have demonstrated that derivatives of this compound can interfere with key enzymatic pathways by binding to specific pockets on target proteins.
The synthesis of Acetamide, N-(3-pyridinylmethyl)- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the pyridine substituent at the 3-position is particularly critical and often necessitates careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to facilitate the formation of the desired carbon-carbon bonds.
The pharmacological profile of Acetamide, N-(3-pyridinylmethyl)- has been extensively studied in both in vitro and in vivo models. Preclinical studies have revealed promising results regarding its potential therapeutic applications. For example, researchers have observed that certain derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Additionally, preliminary evidence suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative disorders.
The role of computational chemistry in understanding the behavior of Acetamide, N-(3-pyridinylmethyl)- cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound interacts with biological targets at the atomic level. By simulating these interactions, researchers can gain insights into binding affinities, metabolic stability, and potential side effects. These insights are crucial for optimizing drug candidates before they enter clinical trials.
In conclusion, Acetamide, N-(3-pyridinylmethyl)- (CAS No. 22977-34-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.
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